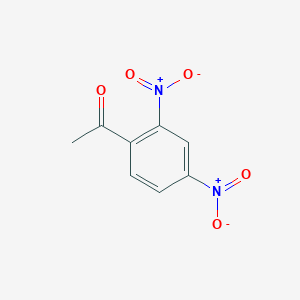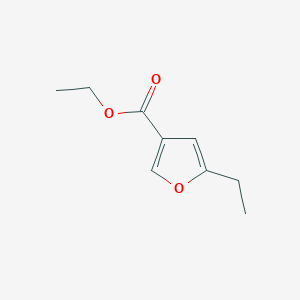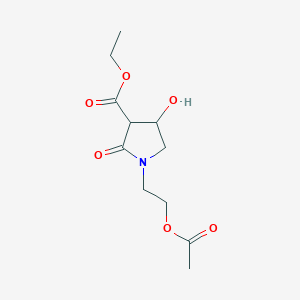
3-formyl-1H-indole-2-carbonitrile
Descripción general
Descripción
3-formyl-1H-indole-2-carbonitrile is a chemical compound that belongs to the indole family. It is a versatile molecule with a wide range of applications in scientific research. The compound is synthesized using various methods and has been found to have a unique mechanism of action.
Mecanismo De Acción
The mechanism of action of 3-formyl-1H-indole-2-carbonitrile is not fully understood. However, studies have shown that the compound can interact with various enzymes and receptors in the body, including the GABA-A receptor and the acetylcholinesterase enzyme. The compound has also been found to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
Studies have shown that 3-formyl-1H-indole-2-carbonitrile can have various biochemical and physiological effects. The compound has been found to have neuroprotective effects and can improve cognitive function. It has also been shown to have anti-cancer properties and can inhibit the growth of cancer cells. In addition, the compound has been found to have anti-inflammatory properties and can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-formyl-1H-indole-2-carbonitrile in lab experiments is its versatility. The compound can be used as a building block for the synthesis of various compounds, and it has been found to have biological activity. However, one of the limitations of using the compound is its toxicity. The compound can be toxic in high doses, and caution should be taken when handling it in the lab.
Direcciones Futuras
There are many future directions for the study of 3-formyl-1H-indole-2-carbonitrile. One area of research is the development of new drug candidates based on the compound. The compound has been found to have biological activity and could be used as a starting point for the development of new drugs. Another area of research is the study of the compound's mechanism of action. Further studies could help to elucidate the compound's interactions with enzymes and receptors in the body. Finally, there is a need for further studies on the compound's toxicity and safety profile, particularly in relation to its use as a drug candidate.
Conclusion
In conclusion, 3-formyl-1H-indole-2-carbonitrile is a versatile molecule with a wide range of applications in scientific research. The compound can be synthesized using various methods and has been found to have a unique mechanism of action. It has various biochemical and physiological effects and has been studied for its potential use as a drug candidate. While there are limitations to its use in lab experiments, there are many future directions for the study of the compound.
Aplicaciones Científicas De Investigación
3-formyl-1H-indole-2-carbonitrile has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. The compound has also been found to have biological activity and has been studied for its potential use as a drug candidate.
Propiedades
IUPAC Name |
3-formyl-1H-indole-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-10-8(6-13)7-3-1-2-4-9(7)12-10/h1-4,6,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFBCZUNBXLHBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C#N)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648106 | |
| Record name | 3-Formyl-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-formyl-1H-indole-2-carbonitrile | |
CAS RN |
62542-45-4 | |
| Record name | 3-Formyl-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furan-2-yl-[1-(methoxymethyl)imidazol-2-yl]methanone](/img/structure/B3355367.png)
![1,3-Dihydrobenzo[e]indol-2-one](/img/structure/B3355372.png)
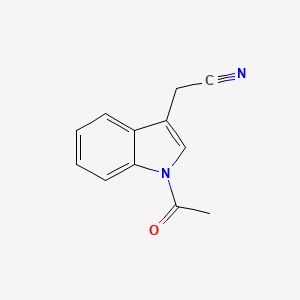

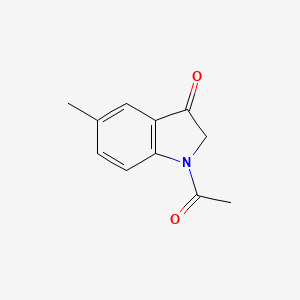

![4,9-dihydro-3H-pyrano[3,4-b]indol-1-one](/img/structure/B3355389.png)


![4-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)piperazine-1-carbaldehyde](/img/structure/B3355424.png)

